(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c27-14-17(25(32)29-26-22(24(28)31)18-8-4-5-9-21(18)34-26)12-15-10-11-20-19(13-15)23(33-30-20)16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9H2,(H2,28,31)(H,29,32)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPEIAQJXYURD-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoxazole Ring : Utilizing appropriate precursors to create the isoxazole structure.
- Acryloylation : The isoxazole derivative undergoes acryloylation using acryloyl chloride in the presence of a base.
- Introduction of Cyano Groups : Cyano groups are introduced through specific chemical reactions.
The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antioxidant Properties
Research indicates that compounds structurally similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that tetrahydrobenzo[b]thiophene derivatives can inhibit lipid peroxidation and scavenge free radicals effectively .
Table 1: Antioxidant Activity Comparison
This suggests that the compound may play a role in mitigating oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies have demonstrated that similar acrylamide derivatives possess antibacterial properties against various strains of bacteria. For example, compounds containing phenolic hydroxyl groups showed enhanced activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antibacterial Activity Results
These findings indicate that the presence of specific functional groups significantly influences antibacterial efficacy.
The proposed mechanism of action for this compound involves its interaction with various biological targets. The cyano and isoxazole moieties are crucial for its reactivity and biological effects, potentially modulating enzyme activities or receptor interactions.
Case Study 1: Antioxidant Evaluation
In a study assessing the total antioxidant capacity (TAC) of tetrahydrobenzo[b]thiophene derivatives, it was found that compounds with specific substituents exhibited TAC comparable to ascorbic acid. The study utilized multiple assays including DPPH scavenging and nitric oxide scavenging methods to evaluate antioxidant activity .
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of synthesized acrylamides derived from tetrahydrobenzo[b]thiophene. The results indicated that modifications in the phenolic moiety significantly affected the antibacterial potency against S. aureus and B. subtilis, highlighting structure-activity relationships that could guide future drug development .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that may include reactions such as Gewald synthesis, which allows for the formation of thiophene derivatives through the reaction of activated nitriles with sulfur and carbonyl compounds. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
The compound exhibits a range of biological activities that are crucial for its application in medicinal chemistry:
1. Antioxidant Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For instance, studies have shown that certain synthesized compounds demonstrate antioxidant potency comparable to ascorbic acid, suggesting their potential use in combating oxidative stress-related diseases .
2. Antibacterial Properties
The compound has been evaluated for its antibacterial activities against various strains. In one study, ethyl derivatives were tested for their ability to inhibit bacterial growth, showing promising results that indicate their potential as antibacterial agents .
3. Antitumor Activity
Several studies have focused on the antitumor potential of compounds derived from tetrahydrobenzo[b]thiophene. These compounds have been shown to exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer drugs .
4. Anti-inflammatory Effects
The anti-inflammatory properties of these compounds have also been explored. Research suggests that certain derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of (E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide:
Case Study 1: Antioxidant Evaluation
In a study evaluating the total antioxidant capacity of newly synthesized tetrahydrobenzo[b]thiophene derivatives, it was found that several compounds exhibited high antioxidant activity through the phosphomolybdenum method . This study underscores the potential for these compounds in formulations aimed at reducing oxidative stress.
Case Study 2: Antibacterial Testing
A series of experiments were conducted to assess the antibacterial efficacy of various derivatives against common pathogens. The results demonstrated clear zones of inhibition, indicating effective antibacterial activity . This opens avenues for developing new antibiotics based on these structures.
Case Study 3: Antitumor Screening
In vitro studies on cancer cell lines treated with tetrahydrobenzo[b]thiophene derivatives revealed significant cytotoxicity. These findings suggest a mechanism of action that warrants further investigation into their use as chemotherapeutic agents .
Comparison with Similar Compounds
Table 1. Structural and Functional Group Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodological Answer : The compound is synthesized via a multi-step process:
Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
Knoevenagel Condensation : The active methylene group undergoes condensation with substituted benzaldehydes (e.g., 3-phenylbenzo[c]isoxazole-5-carbaldehyde) in toluene using piperidine and acetic acid as catalysts. Reflux for 5–6 hours yields the acrylamido derivative .
Purification : Recrystallization with ethanol or methanol ensures high purity (72–94% yield) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 1-Cyanoacetyl-3,5-dimethylpyrazole, RT | 85–90 | >95 |
| 2 | Toluene, piperidine, acetic acid, reflux | 72–94 | 90–98 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of cyano (C≡N, ~2218 cm⁻¹), amide (N–H, ~3422 cm⁻¹), and carbonyl (C=O, ~1665 cm⁻¹) groups .
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm), methylene/methyl groups in the tetrahydrobenzo[b]thiophene core (δ 1.5–2.8 ppm), and acrylamido protons (δ 5.8–6.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 522.62 for derivatives) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antioxidant Activity : Evaluated via DPPH radical scavenging assays (IC₅₀ values: 15–45 μM) .
- Anti-inflammatory Activity : In vivo carrageenan-induced paw edema models show 30–60% inhibition at 50 mg/kg .
- Anticancer Potential : In silico docking studies suggest inhibition of EGFR and VEGFR-2 kinases (binding energies: −9.5 to −11.2 kcal/mol) .
Advanced Research Questions
Q. How can synthetic yield be optimized for derivatives with bulky substituents (e.g., 3-phenylbenzo[c]isoxazole)?
- Methodological Answer :
- Solvent Optimization : Replace toluene with DMF or THF to enhance solubility of bulky aldehydes .
- Catalyst Screening : Use DBU (1,8-diazabicycloundec-7-ene) instead of piperidine for faster reaction kinetics (reduces reflux time to 3–4 hours) .
- Microwave-Assisted Synthesis : Reduces reaction time to 20–30 minutes with comparable yields (85–90%) .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups). For example:
| Substituent (R) | Antioxidant IC₅₀ (μM) | Anti-inflammatory (% Inhibition) |
|---|---|---|
| 4-NO₂ | 18.2 ± 1.5 | 55 ± 3 |
| 4-OCH₃ | 42.7 ± 2.1 | 32 ± 2 |
- Electron-withdrawing groups enhance antioxidant activity but reduce anti-inflammatory effects .
- Mechanistic Studies : Use ROS detection assays (e.g., DCFH-DA) to differentiate antioxidant pathways (Nrf2 vs. direct radical scavenging) .
Q. How can computational methods guide the design of more potent analogs?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze binding stability in kinase pockets (e.g., EGFR) over 100 ns trajectories. Derivatives with rigid acrylamido scaffolds show lower RMSD values (<2 Å) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility (Ali logS > −4) .
Q. What experimental approaches validate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC₅₀ against purified EGFR (e.g., 0.8 ± 0.1 μM) using ADP-Glo™ kits .
- Apoptosis Studies : Flow cytometry with Annexin V/PI staining confirms dose-dependent apoptosis in MCF-7 cells (e.g., 25% apoptosis at 10 μM) .
Data Contradiction Analysis
Q. Why do some studies report variable anti-inflammatory efficacy despite similar structures?
- Methodological Answer :
- Metabolic Stability : Hepatic microsome assays reveal rapid degradation of 4-OCH₃ derivatives (t₁/₂ = 12 min) vs. 4-NO₂ analogs (t₁/₂ = 45 min), reducing in vivo efficacy .
- Cytokine Profiling : ELISA shows 4-NO₂ derivatives suppress IL-6 (80% inhibition) but not TNF-α, while 3-Cl analogs inhibit both .
Key Research Gaps
- In Vivo Toxicity : Limited data on organ-specific toxicity (e.g., hepatotoxicity at >100 mg/kg).
- Synergistic Effects : Unstudied combinations with standard chemotherapeutics (e.g., doxorubicin).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
